
1-Decanone, 1-(2-thienyl)-
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Overview
Description
1-Decanone, 1-(2-thienyl)- is an organic compound that belongs to the family of ketones It features a decanone backbone with a thienyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decanone, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-decene with thiophene in the presence of a catalyst such as palladium chloride and cuprous chloride in a dimethylformamide (DMF) and water mixture . The reaction is carried out under an oxygen atmosphere, and the product is purified through extraction and distillation.
Industrial Production Methods: Industrial production of 1-Decanone, 1-(2-thienyl)- typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Decanone, 1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
1-Decanone, 1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Decanone, 1-(2-thienyl)- involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Decanone: Another ketone with a similar structure but without the thienyl group.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness: 1-Decanone, 1-(2-thienyl)- is unique due to the presence of both a long alkyl chain and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Conclusion
1-Decanone, 1-(2-thienyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its applications in chemistry, biology, medicine, and industry continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Biological Activity
1-Decanone, 1-(2-thienyl)- is an organic compound belonging to the ketone family, characterized by its unique structure that combines a decanone backbone with a thienyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties.
- Molecular Formula : C14H22OS
- Molecular Weight : 238.39 g/mol
- IUPAC Name : 1-thiophen-2-yldecan-1-one
- CAS Number : 79852-24-7
Property | Value |
---|---|
Molecular Formula | C14H22OS |
Molecular Weight | 238.39 g/mol |
IUPAC Name | 1-thiophen-2-yldecan-1-one |
CAS Number | 79852-24-7 |
Synthesis Methods
1-Decanone, 1-(2-thienyl)- can be synthesized through various methods, including:
- Catalytic Reaction : The reaction of 1-decene with thiophene in the presence of palladium chloride and cuprous chloride in a DMF-water mixture.
- Industrial Methods : Large-scale synthesis often employs continuous flow reactors to enhance yield and purity.
Antimicrobial Activity
Research indicates that 1-Decanone, 1-(2-thienyl)- exhibits significant antimicrobial properties. In a study assessing various compounds for their effectiveness against resistant strains of bacteria, this compound demonstrated moderate to potent inhibition against several microorganisms.
Case Study Findings :
- In vitro tests showed that 1-Decanone, 1-(2-thienyl)- inhibited growth in Pseudomonas aeruginosa and Escherichia coli at concentrations ranging from 256 to 512 μg/mL.
- The compound was found to have a synergistic effect when combined with standard antibiotics like ciprofloxacin, enhancing its overall efficacy against resistant strains.
The biological activity of 1-Decanone, 1-(2-thienyl)- is attributed to its interaction with various molecular targets:
- The thienyl group can engage in π-π interactions with aromatic residues in proteins.
- The ketone group forms hydrogen bonds with amino acid side chains, modulating enzyme and receptor activities.
Comparison with Similar Compounds
To better understand the unique properties of 1-Decanone, 1-(2-thienyl)-, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Decanone | Straight-chain ketone | Common solvent and flavoring agent |
2-Thiophenecarboxaldehyde | Aromatic aldehyde | Used in organic synthesis |
3-Thiophenecarboxylic acid | Thiophene derivative | Exhibits strong biological activity |
2-Thienylacetone | Contains a thienyl group | Known for its use in fragrances |
The combination of a long aliphatic chain and a thienyl aromatic system provides both hydrophobic and aromatic characteristics, making it versatile for various applications.
Properties
CAS No. |
79852-24-7 |
---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
1-thiophen-2-yldecan-1-one |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3 |
InChI Key |
DQOJADJTCNMTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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